molecular formula C11H16N2O3 B11714334 (2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B11714334
M. Wt: 224.26 g/mol
InChI Key: NKSPBXAUFCSZFI-NXEZZACHSA-N
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Description

(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring and an oxolane ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a cyclization reaction involving a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is unique due to its specific chiral centers and the combination of the pyrazole and oxolane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-7(2)13-6-8(5-12-13)10-9(11(14)15)3-4-16-10/h5-7,9-10H,3-4H2,1-2H3,(H,14,15)/t9-,10-/m1/s1

InChI Key

NKSPBXAUFCSZFI-NXEZZACHSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2[C@@H](CCO2)C(=O)O

Canonical SMILES

CC(C)N1C=C(C=N1)C2C(CCO2)C(=O)O

Origin of Product

United States

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